N-Succinyl-L-proline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-carboxypropanoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c11-7(3-4-8(12)13)10-5-1-2-6(10)9(14)15/h6H,1-5H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBOPDYAXPDYHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Note: Enzymatic Synthesis of N-Succinyl-L-proline using Acylase
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of N-Succinyl-L-proline and its Biocatalytic Production
This compound is a key chiral building block and an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of peptide-based drugs[1]. Its unique rigid cyclic structure, conferred by the proline ring, combined with the dicarboxylic nature of the succinyl group, makes it a valuable synthon in medicinal chemistry. Proline and its analogues are integral components in numerous FDA-approved drugs[2]. The enzymatic synthesis of this compound offers a green and highly selective alternative to traditional chemical methods, which often involve harsh conditions and complex purification steps to achieve the desired enantiopurity.
This application note provides a detailed protocol for the synthesis of this compound from L-proline and succinic anhydride, catalyzed by an acylase. We will delve into the rationale behind the experimental design, drawing insights from related enzymatic syntheses of N-acyl amino acids. This guide is intended to be a comprehensive resource, enabling researchers to establish and optimize this biocatalytic transformation in their laboratories.
The Enzymatic Approach: Acylase-Catalyzed N-Acylation
Acylases (N-acyl-L-amino acid amidohydrolases, EC 3.5.1.14) are enzymes that typically catalyze the hydrolysis of N-acyl-L-amino acids to yield a free L-amino acid and a carboxylic acid[3]. However, by manipulating reaction conditions, the equilibrium of this reaction can be shifted towards synthesis. This "reverse hydrolysis" or "thermodynamic-controlled synthesis" is a powerful strategy for forming amide bonds with high stereoselectivity.
While a direct protocol for this compound synthesis is not widely documented, the successful enzymatic synthesis of the structurally similar N-succinyl-L-phenylalanine provides a strong foundation for the development of a protocol for this compound[4]. The selection of an appropriate acylase is critical, as specificity can vary. While some acylases, like Acylase I from porcine kidney, have shown limited activity towards N-acylated proline, specialized N-acyl-L-proline acylases from microbial sources like Comamonas testosteroni have been identified, indicating the feasibility of this enzymatic transformation[5][6].
Experimental Workflow for Enzymatic Synthesis
The overall workflow for the enzymatic synthesis of this compound is depicted below. This process begins with the preparation of the reaction mixture, followed by the enzyme-catalyzed reaction, and concludes with product purification and analysis.
Figure 1: A schematic representation of the key stages involved in the enzymatic synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| L-Proline | ≥99% | Sigma-Aldrich | |
| Succinic Anhydride | ≥99% | Sigma-Aldrich | |
| Acylase from Aspergillus melleus | ≥1,000 units/mg | Sigma-Aldrich | A commercially available starting point for screening. |
| Sodium Acetate | ACS Grade | Fisher Scientific | For buffer preparation. |
| Acetic Acid, Glacial | ACS Grade | Fisher Scientific | For buffer preparation. |
| Hydrochloric Acid (HCl) | ACS Grade | VWR | For pH adjustment. |
| Sodium Hydroxide (NaOH) | ACS Grade | VWR | For pH adjustment. |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific | For HPLC analysis. |
| Trifluoroacetic Acid (TFA) | HPLC Grade | Sigma-Aldrich | For HPLC analysis. |
| This compound standard | ≥98% | Chem-Impex | For analytical standard[1]. |
Detailed Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is adapted from the optimized conditions for the synthesis of N-succinyl-L-phenylalanine and serves as an excellent starting point for optimization[4].
-
Buffer Preparation: Prepare a 0.1 M sodium acetate buffer and adjust the pH to 4.0 using glacial acetic acid.
-
Reaction Mixture Preparation:
-
In a 50 mL jacketed glass reactor connected to a temperature-controlled water bath, dissolve L-proline to a final concentration of 0.3 M in the 0.1 M sodium acetate buffer (pH 4.0).
-
Once the L-proline is fully dissolved, add succinic anhydride to a final concentration of 0.9 M. Stir the mixture until the succinic anhydride is dissolved. Note: Succinic anhydride will hydrolyze to succinic acid in the aqueous buffer.
-
-
Enzyme Addition:
-
Add the acylase to the reaction mixture to a final concentration of 30,000 U/L.
-
-
Reaction Incubation:
-
Set the temperature of the water bath to 55°C.
-
Incubate the reaction mixture for 24 hours with constant stirring (e.g., 200 rpm).
-
-
Reaction Monitoring:
-
Periodically (e.g., at 0, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of 1 M HCl.
-
Analyze the quenched sample by HPLC (see Protocol 2) to monitor the formation of this compound.
-
-
Reaction Termination:
-
After 24 hours (or when the reaction has reached completion as determined by monitoring), terminate the reaction by adjusting the pH to 2.0 with 1 M HCl to precipitate the enzyme.
-
Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the precipitated enzyme.
-
Carefully decant the supernatant containing the product for purification.
-
Protocol 2: HPLC Analysis of this compound
This protocol provides a robust method for the quantification of this compound.
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Gradient Elution:
-
A linear gradient from 5% to 50% Mobile Phase B over 15 minutes can be used as a starting point for method development.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation:
-
Dilute the quenched reaction aliquots 1:100 with Mobile Phase A.
-
Filter the diluted samples through a 0.22 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a standard curve of this compound in Mobile Phase A (e.g., 0.01 mg/mL to 1 mg/mL).
-
Calculate the concentration of this compound in the reaction samples by comparing the peak area to the standard curve.
-
Protocol 3: Purification of this compound (Ion-Exchange Chromatography)
This protocol is a general guideline for the purification of the dicarboxylic acid product from the reaction mixture.
-
Resin Preparation: Use a strong anion-exchange resin (e.g., Q-Sepharose) and equilibrate the column with a suitable starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Sample Loading:
-
Adjust the pH of the reaction supernatant to 8.0 with 1 M NaOH.
-
Load the pH-adjusted supernatant onto the equilibrated anion-exchange column.
-
-
Washing: Wash the column with several column volumes of the starting buffer to remove unbound impurities, such as unreacted L-proline.
-
Elution: Elute the bound this compound using a linear salt gradient (e.g., 0 to 1 M NaCl in the starting buffer).
-
Fraction Analysis: Collect fractions and analyze them by HPLC (Protocol 2) to identify those containing the pure product.
-
Desalting and Lyophilization: Pool the pure fractions, desalt if necessary (e.g., by dialysis or using a desalting column), and lyophilize to obtain the final product as a white powder.
Rationale and Optimization of Reaction Parameters
The successful enzymatic synthesis of this compound is dependent on several key parameters. The following table summarizes the recommended starting conditions and provides a rationale for their selection.
| Parameter | Recommended Starting Condition | Rationale and Optimization Strategy |
| Enzyme Source | Acylase from Aspergillus melleus or other commercially available acylases. | The choice of acylase is crucial. Screening of various commercially available acylases is recommended to identify the most efficient biocatalyst. An N-acyl-L-proline specific acylase, if available, would be ideal[5]. |
| pH | 4.0 | This acidic pH is based on the successful synthesis of N-succinyl-L-phenylalanine[4]. It likely favors the synthetic reaction over hydrolysis. A pH screening (e.g., pH 3.0-7.0) should be performed to determine the optimal pH for the chosen acylase. |
| Temperature | 55°C | This temperature is also based on the N-succinyl-L-phenylalanine synthesis[4]. A temperature optimization study (e.g., 30°C-70°C) is recommended to find the balance between enzyme activity and stability[7]. |
| Substrate Ratio | 1:3 (L-proline : Succinic Anhydride) | A molar excess of the acyl donor (succinic anhydride) is used to drive the reaction equilibrium towards product formation[4]. The optimal ratio should be determined experimentally. |
| Enzyme Immobilization | Optional | For industrial applications, enzyme immobilization can enhance stability and reusability. Methods like covalent attachment to a solid support can be explored. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | - Inactive enzyme- Suboptimal reaction conditions- Enzyme inhibition | - Test enzyme activity with a known substrate.- Perform pH and temperature optimization studies.- Ensure no inhibitory compounds are present in the reaction mixture. Phosphate buffers have been shown to inhibit some acylases[5]. |
| Low yield | - Unfavorable reaction equilibrium- Product inhibition- Enzyme instability | - Increase the molar ratio of succinic anhydride.- Consider in-situ product removal.- Optimize temperature and consider enzyme immobilization for enhanced stability. |
| Difficulty in purification | - Similar physicochemical properties of product and substrates | - Optimize the ion-exchange chromatography protocol (e.g., adjust pH, salt gradient).- Consider alternative purification methods like preparative HPLC. |
Conclusion
The enzymatic synthesis of this compound using acylase presents a promising and sustainable method for the production of this valuable pharmaceutical intermediate. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement and optimize this biocatalytic process. The key to success lies in the careful selection of the acylase and the systematic optimization of reaction parameters.
References
- Groeger, U., Drauz, K., & Klenk, H. (1990). Method of making L-proline using an N-acyl-L-protine acylase. U.S.
- Wada, E., et al. (2002). Enzymatic synthesis of N-acyl-L-amino acids in a glycerol-water system using acylase I from pig kidney. Journal of the American Oil Chemists' Society, 79(1), 41-46.
- Forlani, G., & Funck, D. (2020). A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline. Frontiers in Plant Science, 11, 597397.
- Phan, T. T., & Xian, M. (2021). Emerging Roles of De Novo Proline Biosynthesis in Human Diseases. FEBS Open Bio, 11(11), 2933-2945.
- Li, Y., et al. (2021). Enzymatic synthesis of N-succinyl-L-phenylalanine and exploration of its potential as a novel taste enhancer. Food Chemistry, 365, 130541.
-
Forlani, G., & Funck, D. (2020). A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline. PubMed. [Link]
- Martinez-Martinez, I., et al. (2021). Revisiting D-Acylases for D-Amino Acid Production. International Journal of Molecular Sciences, 22(16), 8847.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Proline. [Link]
- Hongo, C., et al. (1979). Preparation of optically active proline. Optical resolution of N-acyl-DL-proline by preferential crystallization procedure. Journal of Agricultural and Food Chemistry, 27(2), 413-417.
- D'Aniello, A., et al. (2014). Properties, metabolisms, and applications of L-proline analogues. Amino Acids, 46(7), 1581-1590.
- de Villiers, M., et al. (2023).
- Toro, T. B., et al. (2021). Second-Shell Amino Acid R266 Helps Determine N-Succinylamino Acid Racemase Reaction Specificity in Promiscuous N-Succinylamino Acid Racemase/o-Succinylbenzoate Synthase Enzymes. Biochemistry, 60(50), 3829-3840.
-
Forlani, G., & Funck, D. (2020). A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
-
Encyclopedia.pub. (2022). Molecular Structure and Biochemistry of Post-Proline Cleaving Enzymes. [Link]
-
MDPI. (2020). Novel Bifunctional Acylase from Actinoplanes utahensis: A Versatile Enzyme to Synthesize Antimicrobial Compounds and Use in Quorum Quenching Processes. [Link]
- Wylie, D., & Lewis, W. G. (2022). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 65(1), 1-22.
-
American Chemical Society. (2018). L-Proline. [Link]
- Endo, Y. (1978). N-Acyl-L-aromatic amino acid deacylase in animal tissues. Biochimica et Biophysica Acta (BBA) - Enzymology, 523(1), 207-214.
- Mitra, S. K., et al. (2021). Estimation of Proline in Honey by High Performance Liquid Chromatography.
- Li, K., et al. (2020). Recent progress in the development of immobilized penicillin G acylase for chemical and industrial applications: A mini-review.
-
Wikipedia. (n.d.). Aminoacylase. [Link]
-
PatSnap. (2023). How to Optimize Temperature and pH for Enzyme Activity. [Link]
- Fornili, S. L., et al. (2005). Unusual properties of aqueous solutions of L-Proline: a Molecular Dynamics study. Chemical Physics Letters, 415(4-6), 274-278.
-
Cognito. (2022, May 1). GCSE Biology - Enzymes - How Temperature and pH Affect Rate of Reaction (2022/23 exams). .
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. The second-shell amino acid R266 helps determine N-succinylamino acid racemase reaction specificity in promiscuous N-succinylamino acid racemase/o-succinylbenzoate synthase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetyl-L-proline | 68-95-1 [chemicalbook.com]
- 4. Enzymatic synthesis of N-succinyl-L-phenylalanine and exploration of its potential as a novel taste enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5219741A - Method of making L-proline using an N-acyl-L-protine acylase - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
N-Succinyl-L-proline: A Comprehensive Guide to its Application as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of N-Succinyl-L-proline in Stereocontrolled Synthesis
In the landscape of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral auxiliaries remain a powerful and reliable strategy for inducing stereoselectivity. Among the plethora of auxiliaries derived from the chiral pool, those based on the L-proline scaffold have garnered significant attention due to their rigid conformational structure and the predictable facial bias they impart during bond-forming reactions. This compound, a derivative of this ubiquitous amino acid, offers a unique combination of steric hindrance and electronic properties that make it an effective controller of stereochemistry in a variety of asymmetric transformations.[1] This guide provides a detailed exploration of the application of this compound as a chiral auxiliary, offering in-depth insights into its mechanism of action, practical protocols for its use, and its role in the synthesis of enantiomerically enriched molecules critical to pharmaceutical development.
The fundamental principle behind using a chiral auxiliary like this compound involves the temporary attachment of this chiral moiety to a prochiral substrate. This covalent linkage creates a chiral environment that directs the approach of incoming reagents to one of the two diastereotopic faces of the substrate, leading to the formation of a new stereocenter with a high degree of predictability. Following the diastereoselective reaction, the auxiliary is cleaved and can, in principle, be recovered, yielding the desired enantiomerically enriched product.
Mechanism of Stereocontrol: A Model for Diastereoselectivity
The efficacy of N-acyl-L-proline derivatives, including this compound, as chiral auxiliaries is rooted in the conformational rigidity of the pyrrolidine ring and the defined orientation of the N-acyl group. When attached to a substrate that can form an enolate or a related reactive intermediate, the proline auxiliary locks the system into a preferred conformation, thereby exposing one face of the reactive species to attack while shielding the other.
A generally accepted model for the stereochemical outcome of reactions involving N-acylproline auxiliaries is based on the formation of a rigid, chelated intermediate, particularly in metal-mediated reactions such as enolate alkylations. The metal cation (e.g., Li⁺) coordinates to both the carbonyl oxygen of the substrate and the carbonyl oxygen of the N-acyl group, creating a bicyclic-like structure. This chelation, combined with the inherent C₂ symmetry of the proline ring, results in a highly organized transition state.
The succinyl group, with its additional carboxylic acid functionality, can further influence the stereochemical outcome through secondary interactions or by altering the electronic nature and steric bulk of the N-acyl moiety. The diastereoselectivity arises from minimizing steric interactions between the incoming electrophile and the substituents on the chiral auxiliary in this well-defined transition state.
Core Applications and Experimental Protocols
This compound and its closely related N-acyl counterparts are effective chiral auxiliaries in a range of carbon-carbon bond-forming reactions, including asymmetric alkylations and Michael additions.
Asymmetric Alkylation of Carboxylic Acid Derivatives
The asymmetric alkylation of enolates derived from carboxylic acids is a cornerstone of stereoselective synthesis. By converting a prochiral carboxylic acid into a chiral amide using this compound, it is possible to achieve highly diastereoselective alkylations.
This protocol is a representative example based on established procedures for N-acylproline derivatives.
Step 1: Attachment of the Chiral Auxiliary
-
To a solution of L-proline (1.0 eq) in aqueous sodium hydroxide (2 M), add succinic anhydride (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Acidify the mixture with concentrated HCl to pH 1-2 and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Couple the this compound to the desired prochiral carboxylic acid derivative (e.g., an acid chloride) using standard peptide coupling reagents (e.g., DCC/DMAP or EDC/HOBt) to form the chiral imide substrate.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acyl-N-Succinyl-L-proline substrate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.
-
Slowly add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) to generate the enolate. Stir for 30-60 minutes at -78 °C.
-
Add the alkylating agent (e.g., benzyl bromide or methyl iodide) (1.2 eq) dropwise and maintain the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate the diastereomerically enriched product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the cleaved product.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product in a suitable solvent such as THF or diethyl ether.
-
Add a reducing agent like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) at 0 °C to reduce the imide to the corresponding alcohol and recover the chiral auxiliary as N-Succinyl-L-prolinol.
-
Alternatively, for a less harsh cleavage, hydrolysis with aqueous acid or base can be employed, although this may require more forcing conditions.
-
After the reaction is complete, carefully quench the excess reducing agent (e.g., by the sequential addition of water, 15% NaOH solution, and water).
-
Filter the resulting precipitate and wash with the reaction solvent.
-
Concentrate the filtrate and purify by column chromatography to obtain the desired enantiomerically enriched alcohol.
| Reaction Parameter | Influence on Outcome |
| Base | The choice of base can influence the geometry of the enolate and thus the diastereoselectivity. |
| Solvent | Solvent polarity and coordinating ability can affect the aggregation state of the enolate and the tightness of the chelation, impacting stereoselectivity. |
| Temperature | Lower temperatures generally lead to higher diastereoselectivity by enhancing the energetic difference between the diastereomeric transition states. |
| Alkylating Agent | The steric bulk of the electrophile can influence the degree of facial discrimination. |
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another powerful tool for constructing chiral molecules. N-enoyl-N-Succinyl-L-proline derivatives can undergo highly diastereoselective Michael additions.
This protocol is a representative example based on established procedures for N-enoyl proline derivatives.
Step 1: Substrate Synthesis
-
Synthesize this compound as described previously.
-
Couple this compound with an α,β-unsaturated carboxylic acid (e.g., crotonic acid) using standard coupling methods to form the N-enoyl substrate.
Step 2: Diastereoselective Michael Addition
-
Dissolve the N-enoyl-N-Succinyl-L-proline substrate (1.0 eq) in a suitable solvent like toluene or THF under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
-
Prepare the nucleophile separately. For example, a Gilman cuprate (e.g., Me₂CuLi) can be prepared by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in THF at -78 °C.
-
Add the nucleophile to the solution of the chiral substrate.
-
Allow the reaction to proceed for several hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup and purify the product by column chromatography.
Step 3: Auxiliary Cleavage
-
Cleave the chiral auxiliary from the Michael adduct using methods such as reduction with LiAlH₄ or hydrolysis, as described in the alkylation protocol, to yield the desired chiral product.
| Reaction Parameter | Influence on Outcome |
| Nucleophile | The nature of the nucleophile (e.g., organocuprates, thiols, amines) will determine the type of product formed. |
| Lewis Acid | The addition of a Lewis acid can enhance the electrophilicity of the Michael acceptor and may influence the conformation of the substrate, thereby affecting diastereoselectivity. |
| Solvent and Temperature | As with alkylations, these parameters are crucial for optimizing stereochemical control. |
Visualizing the Workflow and Rationale
General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis
Caption: General workflow for asymmetric synthesis using this compound.
Stereochemical Rationale for Asymmetric Alkylation
Caption: Facial bias in the alkylation of an N-acylproline enolate.
Conclusion and Future Outlook
This compound stands as a valuable and effective chiral auxiliary for a range of asymmetric transformations. Its utility stems from the predictable stereochemical control imparted by the rigid proline backbone, which can be further modulated by the N-succinyl group. The protocols outlined in this guide provide a framework for the practical application of this auxiliary in achieving high levels of diastereoselectivity in key carbon-carbon bond-forming reactions. For researchers in drug discovery and development, the ability to reliably synthesize enantiomerically pure compounds is of utmost importance, and chiral auxiliaries like this compound offer a robust and well-established methodology to meet this challenge. Future research may focus on the development of more efficient and milder cleavage methods to enhance the overall atom economy and applicability of this auxiliary in large-scale synthesis.
References
- Evans, D. A., et al. Asymmetric synthesis of the macrolide antibiotic cytovaricin. J. Am. Chem. Soc.1990, 112 (19), 7001–7031.
- Gnas, Y., & Glorius, F. (2006).
- Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carbonyl Compounds. J. Am. Chem. Soc., 119(37), 8492-8511.
- Kawabata, T., et al. (2003). A "Memory of Chirality" Approach to the Asymmetric Synthesis of α-Alkyl-α-amino Acids. J. Am. Chem. Soc., 125(44), 13312-13313.
- Seebach, D., & Blarer, S. J. (1981). Michael-Additionen von Keton-Enaminen an Nitroolefine—Katalysiert durch chirale Amine. Angewandte Chemie, 93(2), 148-149.
Sources
Application Notes & Protocols: Strategic Coupling of N-Succinyl-L-proline in Solid-Phase Peptide Synthesis
Preamble: The Strategic Importance of N-Succinyl-L-proline
In the landscape of peptide chemistry and drug development, the incorporation of modified amino acids is a cornerstone for enhancing therapeutic properties. This compound is a particularly valuable building block, not merely as a proline analogue, but as a bifunctional modifier. Its unique structure, featuring the conformationally rigid pyrrolidine ring of proline and a terminal carboxylic acid from the succinyl group, offers distinct advantages.[1][2] The succinyl moiety can improve aqueous solubility, act as a linker for conjugation to other molecules, or serve as a critical pharmacophore for interacting with biological targets, such as the zinc ion in angiotensin-converting enzyme (ACE).[3][4]
However, the successful incorporation of this reagent into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is not trivial. The secondary amine of the proline ring exhibits slower coupling kinetics compared to primary amines, and the presence of the second carboxyl group on the succinyl moiety necessitates a carefully controlled activation and coupling strategy.[5] This guide provides a comprehensive technical overview, field-proven protocols, and the underlying chemical principles to ensure the efficient and reliable coupling of this compound.
Core Principles: Navigating the Chemistry of Coupling
The fundamental challenge in coupling this compound is the selective activation of the proline's C-terminal carboxylic acid in the presence of the succinyl group's free carboxylate. Fortunately, the pKa difference between the two acidic protons and the steric environment allows for highly selective activation using standard carbodiimide or phosphonium/aminium salt reagents. The activation process converts the carboxylic acid into a more reactive species (e.g., an O-acylisourea or an activated ester), which is then susceptible to nucleophilic attack by the free N-terminal amine of the peptide-resin.
The Activation Step: A Mechanistic Overview
Uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for this purpose. The reaction proceeds via the formation of an HOBt (Hydroxybenzotriazole) activated ester, a species that is highly reactive yet less prone to racemization compared to some other intermediates.
Caption: General workflow for the activation and coupling of this compound.
Challenges and Mitigation Strategies
-
Slower Kinetics: Proline's secondary amine is sterically more hindered and less nucleophilic than a primary amine, which can lead to incomplete coupling.
-
Racemization: While proline is generally resistant to racemization, certain conditions, particularly the use of HOBt with carbodiimides in DMF, have been shown to cause unexpected racemization of proline esters.[7]
-
Mitigation: Using high-efficiency, low-racemization reagents like HATU or HCTU is preferable. Pre-activation of the amino acid for a short duration before adding it to the resin also minimizes contact time of the activated species with base, reducing the risk.
-
-
Aggregation: As the peptide chain elongates, it can form secondary structures that hinder reagent accessibility, leading to failed couplings.
-
Mitigation: Using solvents known to disrupt secondary structures, such as N-Methyl-2-pyrrolidone (NMP) or a small percentage of Dimethyl sulfoxide (DMSO) in DMF, can be beneficial.
-
Experimental Protocol: SPPS Coupling of this compound
This protocol details a standard procedure for manual Fmoc-based solid-phase peptide synthesis on a 0.1 mmol scale. Adjustments may be necessary based on the specific peptide sequence and resin loading.
Materials and Reagents
-
Resin: Fmoc-Rink Amide or pre-loaded peptide-resin (0.3 - 0.8 mmol/g substitution).
-
This compound
-
Coupling Reagent: HBTU, HATU, or HCTU.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Solution: 20% Piperidine in DMF.
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Monitoring Reagents: Isatin or Chloranil test solutions.
Key Synthesis Parameters
| Parameter | Value | Rationale & Notes |
| Resin Substitution | 0.3 - 0.8 mmol/g | Lower substitution can help mitigate aggregation for difficult sequences. |
| This compound Excess | 3 - 5 equivalents | Ensures the reaction is driven to completion, compensating for potential side reactions or adsorption. |
| Coupling Reagent Excess | 0.95 eq. (relative to amino acid) | For uronium salts like HBTU, a slight sub-stoichiometric amount relative to the amino acid prevents excess active reagent that could lead to side reactions. |
| Base (DIPEA) Excess | 2 eq. (relative to amino acid) | Neutralizes the HCl salt of the incoming amino acid and facilitates the reaction. |
| Coupling Time | 2 - 4 hours | Proline's secondary amine requires a longer reaction time for complete acylation.[5] |
Step-by-Step Workflow
The following workflow assumes the synthesis starts from a resin-bound peptide with a free N-terminal amine, ready for the coupling step.
Caption: Detailed workflow for the coupling of this compound in SPPS.
Detailed Procedure:
-
Resin Preparation & Deprotection:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 15 minutes.
-
Drain the deprotection solution and wash the resin thoroughly (5x with DMF, 3x with DCM, 3x with DMF). This leaves the N-terminal amine free and ready for coupling.
-
-
This compound Activation:
-
In a separate vessel, dissolve this compound (e.g., 0.5 mmol, 5 eq.) and HBTU (e.g., 0.475 mmol, 4.75 eq.) in a minimal amount of DMF (approx. 2 mL).
-
Add DIPEA (e.g., 1.0 mmol, 10 eq.) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the drained peptide-resin.
-
Ensure there is enough solvent to allow the resin beads to move freely. Add more DMF if necessary.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Post-Coupling Wash:
-
Drain the reaction mixture.
-
Wash the resin thoroughly (5x with DMF, 3x with DCM, 3x with IPA) to remove all excess reagents and byproducts.
-
Self-Validation: Monitoring Coupling Completion
Since proline is a secondary amine, the standard Kaiser (ninhydrin) test is unreliable. The Chloranil or Isatin tests are recommended alternatives for detecting free secondary amines.[8]
Isatin Test Protocol:
-
Take a small sample of resin beads (5-10 mg) after the post-coupling wash and place them in a small glass test tube.
-
Add 2-3 drops of the isatin solution.
-
Heat the tube at 100°C for 5 minutes.
-
Result: If the beads turn blue, it indicates the presence of unreacted N-terminal proline, and the coupling is incomplete.[8] Colorless or faint yellow beads signify a complete reaction.
Troubleshooting
-
Positive Isatin Test (Incomplete Coupling): If the monitoring test indicates incomplete coupling, a second coupling (recoupling) should be performed. Prepare a fresh solution of activated this compound and repeat the coupling step for another 1-2 hours.[6]
-
Persistent Incomplete Coupling: If the test remains positive after a second coupling, this may indicate a "difficult sequence" due to peptide aggregation. At this stage, it is critical to cap the unreacted amines to prevent the formation of deletion peptides. This is achieved by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. Capping permanently blocks the unreacted sites.[8]
Conclusion
The successful incorporation of this compound is a reproducible and high-yielding process when key parameters are carefully controlled. The challenges posed by its secondary amine structure are readily overcome by using appropriate activation reagents, extending reaction times, and employing a robust monitoring protocol. By understanding the causality behind each experimental choice—from reagent equivalency to the selection of a validation test—researchers can confidently utilize this valuable building block to synthesize complex and functionally enhanced peptides for a wide range of therapeutic and research applications.
References
-
Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. Retrieved from [Link]
-
Danishefsky, S. J., et al. (2012). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. Available at: [Link]
- Goodman, M., et al. (2002). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
-
The Organic Chemistry Tutor. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Retrieved from [Link]
-
Thompson, C. M., et al. (2019). Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals. Nature Communications. Available at: [Link]
-
Payne, R. J., et al. (2018). Construction of Challenging Proline-Proline Junctions via Diselenide-Selenoester Ligation Chemistry. Angewandte Chemie International Edition. Available at: [Link]
- Ishida, M., et al. (2007). L-Proline catalyzed reaction of N-confused porphyrin and active methylene compounds. Tetrahedron Letters.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]
-
Didier, A., et al. (2016). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Development of succinyl-L-proline sulfide. ResearchGate. Retrieved from [Link]
-
Kuroda, H., et al. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research. Available at: [Link]
-
Sharma, A., et al. (2018). Amide Bond Activation of Biological Molecules. Molecules. Available at: [Link]
-
Muzaffar-ur-Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]
- Faggi, E., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Organic & Biomolecular Chemistry.
-
ResearchGate. (n.d.). Structures of succinyl-L-proline and few other succinyl derivatives tested against ACE. ResearchGate. Retrieved from [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Introduction: The Untapped Potential of N-Succinyl-L-proline in Asymmetric Catalysis
An in-depth guide to the application of N-Succinyl-L-proline as a novel ligand in metal catalysis, with a focus on copper-catalyzed cross-coupling reactions.
In the vast landscape of chiral ligands for asymmetric metal catalysis, L-proline and its derivatives have carved out a significant niche.[1][2][3] L-proline's rigid cyclic structure provides a well-defined stereochemical environment, while its secondary amine and carboxylic acid moieties offer bidentate N,O-chelation capabilities to a variety of metal centers.[4] While L-proline itself is a celebrated organocatalyst and a ligand for metals like copper in Ullmann-type couplings, its N-acyl derivatives represent a class of ligands with tunable steric and electronic properties.[5][6]
This application note delves into the specific potential of this compound, a derivative that, while explored in biochemistry as an angiotensin-converting enzyme (ACE) inhibitor, remains largely uncharted territory in metal catalysis.[7][8][9] We posit that the introduction of the succinyl group—a four-carbon chain with a terminal carboxylic acid—transforms the parent proline into a potentially tridentate O,N,O-ligand. This additional coordination site offers a unique handle to modulate catalyst reactivity, stability, and enantioselectivity in novel ways.
This guide serves as a technical primer for researchers, scientists, and drug development professionals. It provides the theoretical grounding, synthesis protocols, and a detailed application protocol for deploying this compound in a copper-catalyzed C-N cross-coupling reaction, a cornerstone transformation in modern medicinal chemistry.[5][10]
Part 1: Ligand Design and Synthesis
Rationale: Why this compound?
The choice of this compound is predicated on three key molecular features that distinguish it from simpler N-acyl or parent L-proline ligands:
-
Enhanced Coordination Potential: Unlike N-acetyl-L-proline, this compound possesses a second carboxylic acid group.[11][12] This allows for potential tridentate chelation to a metal center through the proline carboxylate oxygen, the proline nitrogen, and one of the succinyl carboxylate oxygens. This stronger, more rigid coordination can lead to a more defined and stable catalytic species.
-
Increased Solubility and Tunability: The free carboxyl group on the succinyl arm can improve the ligand's solubility in a wider range of solvents, including polar media. Furthermore, it serves as a synthetic handle for tethering the catalytic complex to solid supports or for introducing further steric bulk.
-
Chiral Environment Preservation: The succinylation occurs at the nitrogen atom, preserving the crucial stereocenter at the alpha-carbon. This ensures that the inherent chirality of the L-proline backbone is efficiently transferred to the catalytic pocket, influencing the stereochemical outcome of the reaction.
Protocol: Synthesis of this compound
The synthesis is a straightforward and well-documented N-acylation of L-proline using succinic anhydride.[12] This method is high-yielding and avoids the use of harsh acylating agents like acyl chlorides.
Materials and Reagents:
-
L-proline
-
Succinic Anhydride
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Protocol:
-
Dissolution: In a 250 mL round-bottom flask, dissolve L-proline (e.g., 11.5 g, 0.1 mol) in 100 mL of a 1M aqueous solution of NaOH. Stir until a clear solution is obtained. Cool the flask in an ice bath to 0-5 °C.
-
Acylation: While maintaining the temperature below 10 °C, add succinic anhydride (10.0 g, 0.1 mol) portion-wise over 30 minutes with vigorous stirring. The pH of the solution should be monitored and maintained in the range of 8-10 by adding 1M NaOH as needed.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the L-proline spot has disappeared.
-
Acidification: Cool the reaction mixture again in an ice bath and carefully acidify to pH 1-2 by the slow, dropwise addition of concentrated HCl. A white precipitate of this compound will form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). The product has moderate water solubility, so thorough extraction is key.
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting white solid is often of high purity. If necessary, it can be recrystallized from a hot water/acetone mixture to yield pure this compound.[11]
Caption: Workflow for the synthesis of this compound ligand.
Part 2: Application in Copper-Catalyzed N-Arylation
The Ullmann condensation, or copper-catalyzed N-arylation, is a powerful method for forming C(aryl)-N bonds. L-proline has been shown to be an effective ligand for this transformation, enabling milder reaction conditions compared to the ligand-free protocol.[5] We propose a protocol where this compound can serve as a superior ligand, potentially improving yields and catalyst turnover by forming a more stable copper complex.
Proposed Catalytic Cycle
The mechanism for amino acid-promoted, copper-catalyzed N-arylation is believed to involve the formation of a copper(I)-ligand complex.[13][14] The this compound ligand (L) first coordinates to the Cu(I) salt. The base deprotonates the amine nucleophile (R₂NH), which then displaces an anion on the copper center to form a copper-amido complex. Oxidative addition of the aryl halide (Ar-X) to the copper center, followed by reductive elimination, yields the N-arylated product (Ar-NR₂) and regenerates the active Cu(I)-L catalyst.
Caption: Proposed catalytic cycle for N-arylation.
Protocol: N-Arylation of Aniline with 4-Bromoanisole
This protocol provides a starting point for methodology development. Optimization of temperature, solvent, base, and catalyst loading is encouraged for different substrates.
Self-Validating System & Controls:
-
Control 1 (No Ligand): Run the reaction without this compound. A significantly lower yield will validate the ligand's accelerating effect.
-
Control 2 (No Copper): Run the reaction without CuI. No product formation is expected, confirming the necessity of the metal catalyst.
-
Control 3 (Comparison Ligand): Run the reaction with L-proline instead of this compound under identical conditions. This will provide a direct comparison of ligand efficacy.
Materials and Reagents:
-
Copper(I) Iodide (CuI)
-
This compound
-
4-Bromoanisole
-
Aniline
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
Experimental Setup:
Caption: Experimental workflow for the cross-coupling reaction.
Step-by-Step Protocol:
-
Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol, 5 mol%), this compound (21.5 mg, 0.10 mmol, 10 mol%), and anhydrous K₂CO₃ (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert atmosphere (Nitrogen or Argon) three times.
-
Addition of Reagents: Through the septum, add anhydrous DMSO (2.0 mL), followed by 4-bromoanisole (125 µL, 1.0 mmol), and finally aniline (110 µL, 1.2 mmol) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the consumption of the starting material by TLC or GC-MS analysis of a quenched aliquot.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with 50 mL of water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NH₄Cl (2 x 20 mL) to remove residual copper salts, followed by brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(4-methoxyphenyl)aniline.
Part 3: Data Interpretation and Outlook
The success of the catalytic protocol should be evaluated based on several key metrics, which can be summarized for clarity.
Table 1: Key Performance Indicators for Ligand Evaluation
| Metric | Method of Analysis | Desired Outcome | Causality |
|---|---|---|---|
| Reaction Yield (%) | Isolated yield after chromatography | High (>80%) | Efficient catalytic turnover and product formation. |
| Reaction Time (h) | TLC / GC-MS monitoring | Short (<12h) | A stable and highly active catalyst promotes faster conversion. |
| Catalyst Loading (mol%) | Experimental design | Low (1-5%) | A robust ligand stabilizes the catalyst, preventing decomposition and allowing for lower loadings. |
| Enantioselectivity (% ee) | Chiral HPLC/SFC (for prochiral substrates) | High (>90%) | The ligand's rigid, well-defined chiral environment effectively biases the transition state. |
Future Directions:
The true potential of this compound will be unlocked by applying it to more complex and challenging catalytic transformations. Researchers are encouraged to explore its use in:
-
Asymmetric Hydrogenation: The ligand's chirality could be leveraged in Rhodium or Iridium-catalyzed asymmetric hydrogenations of prochiral olefins.[15][16][17]
-
Palladium-Catalyzed Cross-Coupling: N-acyl amino acids have been shown to be effective ligands in Pd-catalyzed C-H activation.[6] The unique structure of this compound could offer new selectivity in reactions like the Suzuki or Heck couplings.[10][18][19]
-
Multimetallic Catalysis: The two distinct carboxylate groups could potentially bridge two different metal centers, opening avenues for cooperative bimetallic catalysis.
By providing this foundational guide, we hope to stimulate further investigation into this compound, transforming it from a biochemical curiosity into a valuable tool for the synthetic chemist.
References
-
(A) General structure of metal-L-proline complex [ML2]. (B) and (C)... ResearchGate. [Link]
-
L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. PubMed. [Link]
-
P,N Ligands in Asymmetric Catalysis | Request PDF. ResearchGate. [Link]
-
N-Acetyl-L-proline: A Key Intermediate in Peptide Synthesis and Beyond. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P. National Institutes of Health. [Link]
-
Structures of succinyl-L-proline and few other succinyl derivatives tested against ACE. ResearchGate. [Link]
-
Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Longdom Publishing S.L. [Link]
-
Enzymatic synthesis of N-succinyl-L-phenylalanine and exploration of its potential as a novel taste enhancer. PubMed. [Link]
-
Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. PubMed Central. [Link]
-
10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]
-
Development of succinyl-L-proline sulfide (application of functional group isosterism to lead optimization). ResearchGate. [Link]
-
Mechanistic insights on C(acyl) N functionalisation mediated by late transition metals. Royal Society of Chemistry. [Link]
-
P,N ligands in asymmetric catalysis. Chemical Society Reviews (RSC Publishing). [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis. [Link]
-
Efficient Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a New Class of N-Aryl β-Amino Acid Derivatives. Organic Letters. [Link]
-
Role of N-Acyl Amino Acid Ligands in Pd(II)-Catalyzed Remote C–H Activation of Tethered Arenes. Journal of the American Chemical Society. [Link]
-
RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. [Link]
-
Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PMC. [Link]
-
N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Asymmetric Henry reaction catalysed by L-proline derivatives in the presence of Cu(OAc)2: Isolation and characterization of an in situ formed Cu(II) complex | Request PDF. ResearchGate. [Link]
-
l-Proline catalyzed multi-component synthesis of N-pyridyl-tetrahydroisoquinolines and their α-C(sp3)–H oxygenation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Asymmetric hydrogenation. Wikipedia. [Link]
-
Copper-catalyzed N-(hetero)arylation of amino acids in water. Semantic Scholar. [Link]
-
A new P3N ligand for Pd-catalyzed cross-couplings in water. PMC. [Link]
-
Synthesis of Chiral β-Amino Nitroalkanes via Rhodium-Catalyzed Asymmetric Hydrogenation. PubMed. [Link]
-
Copper-catalyzed N-(hetero)arylation of amino acids in water. RSC Publishing. [Link]
-
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. ResearchGate. [Link]
-
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. National Institutes of Health. [Link]
-
Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]
-
Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI. [Link]
-
Proline-Catalyzed Asymmetric Reactions. ResearchGate. [Link]
Sources
- 1. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | CAS 63250-32-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. nbinno.com [nbinno.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 17. Synthesis of Chiral β-Amino Nitroalkanes via Rhodium-Catalyzed Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Solubility of N-Succinyl-L-proline in Dichloromethane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for handling N-Succinyl-L-proline. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound, particularly in dichloromethane (DCM). Our goal is to provide not only solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Issue
This section addresses the fundamental reasons behind the observed solubility challenges.
Q1: Why is my this compound not dissolving in pure dichloromethane (DCM)?
A: The difficulty in dissolving this compound in dichloromethane stems from a fundamental principle of chemistry: "like dissolves like." [1][2] There is a significant mismatch in the intermolecular forces of the solute (this compound) and the solvent (DCM).
-
This compound: As an N-acyl amino acid, this molecule is highly polar.[3] It possesses two carboxylic acid groups (-COOH) and an amide linkage. These functional groups are strong hydrogen bond donors and acceptors. In its solid, crystalline state, this compound molecules are tightly held together by a strong network of these hydrogen bonds.
-
Dichloromethane (CH₂Cl₂): DCM is a moderately polar, aprotic solvent.[4] While it has a dipole moment, it lacks the ability to donate hydrogen bonds. Therefore, it cannot effectively break the strong solute-solute hydrogen bonding network of this compound and replace it with stable solute-solvent interactions.[5] The energy required to break apart the solute's crystal lattice is not sufficiently compensated by the energy released from solvating it with DCM molecules.[6]
This principle is common among amino acids and their polar derivatives. For instance, the parent compound, L-proline, is highly soluble in polar protic solvents like water and ethanol but exhibits poor solubility in non-polar organic solvents.[7][8] The addition of the succinyl group, which contains another carboxylic acid, further increases the polarity and hydrogen bonding capability, exacerbating the insolubility in a solvent like DCM.
Caption: Polarity mismatch between this compound and DCM.
Part 2: Troubleshooting Guide - Strategies for Solubilization
If you are facing solubility issues, the following strategies, ordered from simplest to most chemically intensive, can be employed.
Q2: What are the first steps I should take when encountering poor solubility?
A: Before modifying your solvent system, attempt these simple physical methods:
-
Sonication: Use an ultrasonic bath to provide energy that can help break apart the solute's crystal lattice.
-
Gentle Warming: Slightly warming the mixture can increase solubility, as the dissolution process is often endothermic.[9] Be cautious not to exceed the boiling point of DCM (approx. 39.6 °C) or degrade your compound.
If these methods are insufficient, you will need to modify the chemical environment as detailed below.
Q3: Can I use a co-solvent to improve the solubility of this compound in DCM?
A: Yes, using a co-solvent is a highly effective and common strategy. The goal is to add a small amount of a polar, and often protic, solvent to the DCM to create a mixture that can better solvate the this compound.
-
Mechanism: The polar co-solvent can interact directly with the carboxylic acid and amide groups of your compound, breaking the solute-solute hydrogen bonds and drawing it into the solution.
-
Recommended Co-solvents:
-
Methanol (MeOH) or Ethanol (EtOH): These are excellent choices as they are polar and protic, capable of hydrogen bonding. Studies on L-proline have shown that its solubility in DCM-methanol mixtures increases significantly with a higher proportion of methanol.[9]
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These are polar aprotic solvents that are very effective at dissolving polar compounds.[10] They can be used in small quantities, but be aware they have high boiling points and can be difficult to remove.
-
Q4: My downstream application is sensitive to protic solvents like methanol. What are my alternatives?
A: If your reaction conditions (e.g., involving water-sensitive reagents) preclude the use of protic co-solvents, you have two primary alternatives: derivatization or the use of a basic additive.
-
Derivatization to an Ester: This is a chemical modification approach. By converting the two highly polar carboxylic acid groups into less polar esters (e.g., methyl or ethyl esters), you remove the primary source of insolubility: the acidic, hydrogen-bond-donating protons. The resulting molecule will be significantly more soluble in DCM. This is a standard technique in organic synthesis, often used to protect carboxylic acids during a reaction sequence.
-
Use of a Basic Additive: For some applications, you can add a base to form an in-situ salt or ion pair that may be more soluble. A tertiary amine like Triethylamine (TEA) is a common choice.[11] The TEA will deprotonate the carboxylic acid, forming a triethylammonium carboxylate ion pair. This disrupts the hydrogen bonding network and can enhance solubility in the organic medium. This is particularly useful when this compound is a starting material for a reaction, such as a peptide coupling.
Data Summary: Comparison of Solubilization Strategies
| Strategy | Mechanism | Pros | Cons | Best For... |
| Co-Solvent (e.g., MeOH) | Increases solvent polarity; introduces H-bonding capability. | Simple to implement; easily reversible (evaporation). | May interfere with moisture-sensitive reactions. | General purpose solubilization for reactions tolerant of protic solvents. |
| Derivatization (Esterification) | Reduces polarity by capping H-bond donating groups. | Drastically improves solubility in nonpolar solvents. | Requires an additional chemical step; may need subsequent deprotection. | Syntheses where the carboxylic acid is not the reactive site or needs protection. |
| Basic Additive (e.g., TEA) | Forms a more soluble ion pair in situ. | Simple addition; avoids extra reaction steps. | Introduces a base which may be incompatible with the reaction; can complicate workup. | Reactions where the deprotonated carboxylate is the desired nucleophile (e.g., couplings). |
graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];A[/"Start: this compound in pure DCM"/, fillcolor="#F1F3F4", fontcolor="#202124"]; B{"Does it dissolve?"}; C[class:end, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Success: Proceed with Experiment"]; D{"Is a protic co-solvent compatible with my reaction?"}; E[style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Strategy 1:
Add MeOH or EtOH dropwise"]; F{"Is temporary chemical modification acceptable?"}; G[style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label=" Strategy 2:
Derivatize to an ester"]; H[style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label=" Strategy 3:
Add TEA (1-2 eq.) to form ion pair"]; I[class:end, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", label="Re-evaluate experimental plan"];
A --> B; B -- "Yes" --> C; B -- "No" --> D; D -- "Yes" --> E --> C; D -- "No" --> F; F -- "Yes" --> G --> C; F -- "No" --> H --> C;
}
Caption: Troubleshooting workflow for solubility issues.
Part 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the key strategies discussed.
Protocol 1: Solubilization using a Methanol Co-solvent
This protocol is designed to find the minimum amount of co-solvent needed, which is crucial for minimizing its impact on the reaction environment.
-
Initial Setup: To a flask containing your weighed this compound, add the required volume of dichloromethane (DCM). Stir the resulting suspension at room temperature.
-
Titration: Using a microliter syringe or pipette, add methanol (MeOH) dropwise to the stirring suspension.
-
Observation: After each addition of 5-10 µL of MeOH per mL of DCM, allow the mixture to stir for 1-2 minutes. Observe for any clarification of the solution.
-
Sonication (Optional): If dissolution is slow, briefly place the flask in an ultrasonic bath after an addition of MeOH to aid the process.
-
Endpoint: Continue adding MeOH until the solution becomes clear. Record the total volume of MeOH added. It is recommended to use the lowest effective concentration (e.g., 1-5% v/v) to avoid significantly altering the reaction medium.
Protocol 2: In-situ Ion Pair Formation with Triethylamine (TEA)
This method is suitable for preparing this compound for a subsequent reaction in DCM, such as an amide bond formation.
-
Initial Setup: To a flask containing the weighed this compound, add the required volume of dichloromethane (DCM). This will form a suspension.
-
Addition of Base: Using a syringe, add 2.1 equivalents of triethylamine (TEA) relative to the moles of this compound. The use of slightly more than 2 equivalents ensures both carboxylic acid protons are neutralized.
-
Dissolution: Stir the mixture at room temperature. The formation of the triethylammonium salt should result in the dissolution of the solid, yielding a clear or near-clear solution, typically within 5-15 minutes.
-
Proceed with Reaction: Once the solution is homogeneous, it is ready for the addition of other reagents for your planned synthesis.
References
-
Chen, Z. D., et al. (2014). Solubility and Thermodynamic Properties of L-Proline in Methanol-Dichloromethane Mixtures. Applied Mechanics and Materials. [Link]
-
Royal Society of Chemistry. (2022). Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only. Green Chemistry. [Link]
-
Solubility of Things. Proline.[Link]
-
SoleChem. L-Proline.[Link]
-
ResearchGate. Solubility Behavior and Data Modeling of l -Proline in Different Neat and Binary Solvent Systems.[Link]
-
Solubility of Things. Pyrrolidine-2-carboxylic acid.[Link]
-
Wikipedia. Proline.[Link]
-
National Institutes of Health (PubChem). L-Proline.[Link]
-
RevisionDojo. (2025). Why Do Polar And Nonpolar Substances Dissolve Differently?[Link]
-
ResearchGate. Solubility comparison in dichloromethane.[Link]
-
University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents.[Link]
-
StackExchange. (2015). Why don't polar and non-polar compounds dissolve each other?[Link]
-
Jon Bergmann. (2019). Polarity and Dissolving in Chemistry. YouTube. [Link]
-
National Institutes of Health (PubChem). (2S)-2-Carboxy-gamma-oxo-1-pyrrolidinebutanoic acid.[Link]
-
ACS Publications. (2025). Elimination of Dichloromethane from the Introductory Organic Chemistry Teaching Laboratory. Journal of Chemical Education. [Link]
-
National Institutes of Health (PMC). Drug Solubility: Importance and Enhancement Techniques.[Link]
-
Reddit. (2024). Why can't polar substances dissolve nonpolar substances, even though they also have London dispersion forces?[Link]
-
ResearchGate. Properties, metabolisms, and applications of L-proline analogues.[Link]
-
American Chemical Society. (2017). L-Proline.[Link]
Sources
- 1. revisiondojo.com [revisiondojo.com]
- 2. youtube.com [youtube.com]
- 3. (2S)-2-Carboxy-gamma-oxo-1-pyrrolidinebutanoic acid | C9H13NO5 | CID 194156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labproinc.com [labproinc.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reddit.com [reddit.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. solechem.eu [solechem.eu]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. pubs.acs.org [pubs.acs.org]
removing unreacted succinic anhydride from N-Succinyl-L-proline
[1]
Topic: Removal of Unreacted Succinic Anhydride from N-Succinyl-L-proline Ticket ID: CHEM-SUP-8821 Responder: Senior Application Scientist, Process Chemistry Division[1]
Introduction
You are likely synthesizing This compound (a key intermediate for ACE inhibitors like Captopril) via the acylation of L-Proline with Succinic Anhydride.[1] A common bottleneck in this synthesis is the persistence of unreacted succinic anhydride or its hydrolysis product, succinic acid.
Because succinic anhydride acts as a potent electrophile, it is often used in excess to drive the reaction to completion. However, this leaves residual starting material that must be removed to prevent downstream side reactions (such as polymerization or interference with peptide coupling).[1]
Critical Chemical Insight: In most standard workups involving water or aqueous washes, succinic anhydride rapidly hydrolyzes into succinic acid .[1] Therefore, while your objective is to remove the anhydride, your actual separation challenge is often distinguishing between two dicarboxylic acids:
This guide addresses both the anhydrous removal (rare) and the hydrolytic removal (standard) of this impurity.
Module 1: Diagnostic & Strategy Selection
Before selecting a protocol, determine the current state of your reaction mixture.
Figure 1: Decision tree for selecting the appropriate purification strategy based on reaction conditions.
Module 2: Troubleshooting Protocols
Protocol A: The Hydrolytic Workup (Standard)
Best for: Reactions performed in aqueous alkali or those that can tolerate water.
The Mechanism: This method relies on the differential solubility of the product and impurity in organic solvents (Ethyl Acetate) versus the aqueous phase at specific pH levels. While both are acids, this compound is more lipophilic than succinic acid due to the proline ring.[1]
Step-by-Step Methodology:
-
Hydrolysis: If the reaction was in organic solvent, add water (1:1 volume) and stir for 30 minutes to convert all residual anhydride to succinic acid.[1]
-
Basification: Adjust pH to >10 using 2N NaOH. This ensures both the product and succinic acid are fully deprotonated (dicarboxylates) and reside in the aqueous phase.
-
Organic Wash (Critical): Wash the basic aqueous layer with Ethyl Acetate (EtOAc) or DCM.[1]
-
Acidification & Extraction:
-
Cool the aqueous layer to 0–5°C.[1]
-
Slowly acidify to pH 2.0–2.5 with concentrated HCl.
-
Extract immediately with EtOAc (3 x volumes).
-
Note: Succinic acid is highly water-soluble.[1] At this stage, a significant portion of succinic acid will prefer to stay in the aqueous layer, while this compound partitions efficiently into the EtOAc.
-
-
Brine Wash: Wash the combined EtOAc layers with a small volume of saturated brine.[1]
-
Warning: Do not over-wash; the product is polar and can be lost to the aqueous wash.
-
-
Concentration: Dry over MgSO₄, filter, and concentrate in vacuo.
Protocol B: Recrystallization (The Polishing Step)
Best for: Final purification to reach >98% purity.
If Protocol A leaves trace succinic acid (visible as a singlet at ~2.6 ppm in 1H NMR), use this crystallization technique grounded in the solubility differences described in early patent literature (Ondetti et al.).[1]
| Solvent System | Temperature Profile | Expected Outcome |
| Acetone | Dissolve hot, cool to 0°C | Product crystallizes; Succinic acid stays in mother liquor (solubility limit).[1] |
| Ethyl Acetate / Hexane | Dissolve in min.[1] warm EtOAc, add Hexane until turbid | Product precipitates as white solid.[1] |
Procedure:
-
Dissolve the crude residue from Protocol A in the minimum amount of boiling acetone.
-
Allow the solution to cool slowly to room temperature, then chill to 4°C overnight.
-
Filter the white crystals.[1]
-
Data Point: this compound melting point is typically 106°C (monohydrate) or higher depending on solvation.[1] Succinic acid melts at 185°C .[1] A sharp melting point confirms purity.[1]
Protocol C: Anhydrous Scavenging
Best for: Sensitive syntheses where water must be avoided entirely.
If you cannot expose your reaction to water, you must remove the intact anhydride chemically.
-
Reagent: Polymer-supported Tris(2-aminoethyl)amine (PS-Trisamine) or similar amine scavenger.[1]
-
Action: Add 3–5 equivalents (relative to expected excess anhydride) of the resin to the reaction mixture.
-
Mechanism: The primary amine on the resin reacts with the succinic anhydride to form an amide bond, covalently tethering the impurity to the solid bead.
-
Workup: Filter the resin.[1] The filtrate contains your product (assuming the product itself is not an activated ester that would react with the amine).
Module 3: Frequently Asked Questions (FAQ)
Q1: My product is oiling out instead of crystallizing. What went wrong?
-
Cause: This is common with this compound if it retains trace solvents or if the pH during extraction was not low enough.[1]
-
Fix: Triturate the oil with Diethyl Ether or Hexane.[1] Scratch the side of the flask with a glass rod to induce nucleation. If it remains an oil, re-dissolve in water, lyophilize (freeze-dry) to get a powder, and then attempt recrystallization.[1]
Q2: Can I use flash chromatography?
-
Answer: Yes, but it is challenging due to the polarity of the dicarboxylic acid.
-
Condition: Use a reverse-phase (C18) column with water/methanol (0.1% TFA) gradient. Normal phase silica requires highly polar eluents (e.g., DCM:MeOH:Acetic Acid 90:9:1), which often results in "streaking."[1]
Q3: How do I distinguish the product from succinic acid by NMR?
-
Succinic Acid: Shows a single sharp peak at ~2.6 ppm (in DMSO-d6) representing the 4 equivalent protons.[1]
-
This compound: Shows complex multiplets for the proline ring (1.7–2.3 ppm, 3.4–3.6 ppm, 4.2–4.4 ppm) and two distinct multiplets for the succinyl chain protons (2.4–2.6 ppm) because they are no longer equivalent after amide bond formation.
Visualizing the Interaction
The following diagram illustrates the chemical transformation and separation logic during the aqueous workup (Protocol A).
Figure 2: Chemical flow during the hydrolytic workup and crystallization process.[1]
References
-
Ondetti, M. A., & Cushman, D. W. (1978).[1] Proline derivatives and related compounds.[1][3][4] U.S. Patent No.[1][5] 4,105,776.[1] Washington, DC: U.S. Patent and Trademark Office.[1] (The foundational patent for Captopril synthesis describing the acylation of proline).
-
[1]
-
-
Shimazaki, M., et al. (1982).[1] Process for preparing N-acyl-L-proline derivatives.[1][5] U.S. Patent No.[1][5] 4,325,876.[1] (Describes industrial purification improvements).
-
[1]
-
-
PubChem. (n.d.).[1] this compound Compound Summary. National Center for Biotechnology Information.[1]
-
[1]
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Succinic Anhydride and this compound before handling.[1]
Sources
- 1. This compound | C9H13NO5 | CID 4389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. chemimpex.com [chemimpex.com]
- 4. US5212158A - Derivatives of l-proline, their preparation and their biological uses - Google Patents [patents.google.com]
- 5. US3860607A - Process for preparing hydroxy-l-proline or n-acetyl-hydroxy-l-proline from hydrolyzed gelatin - Google Patents [patents.google.com]
Technical Support Center: Purification of N-Succinyl-L-Proline
Topic: Recrystallization & Isolation Protocols
Document ID: TSP-NSLP-042 Last Updated: 2025-05-18 Status: Active
Executive Summary & Technical Context
N-Succinyl-L-proline (SPL) (CAS: 63250-32-8) is a critical dicarboxylic acid intermediate, most notably utilized in the synthesis of ACE inhibitors like Captopril. Structurally, it consists of an L-proline core acylated with a succinyl group, resulting in a compound with two carboxylic acid moieties.
Key Physicochemical Challenges:
-
Polarity: The presence of two free carboxylic acid groups renders SPL highly soluble in water and alcohols, making recovery from aqueous reaction media challenging.
-
Oiling Out: Like many N-acylated amino acids, SPL has a high tendency to separate as a viscous oil rather than a crystal lattice during cooling, particularly if impurities (unreacted succinic anhydride or L-proline) are present.
-
Hydration: SPL can form hydrates (e.g., monohydrate vs. anhydrous), significantly altering melting points (Standard: ~102–106°C).
This guide provides a validated recrystallization protocol using Ethyl Acetate (EtOAc) as the primary solvent system, with Acetone/Hexane as an alternative for stubborn oils.
Standard Operating Procedure (SOP): Recrystallization Protocol
This protocol assumes the starting material is crude this compound isolated via extraction (typically from an acidified aqueous reaction mixture into EtOAc).
Reagents Required
-
Solvent A: Ethyl Acetate (ACS Reagent Grade)
-
Anti-Solvent (Optional): n-Hexane or n-Heptane
-
Drying Agent: Magnesium Sulfate (
) or Sodium Sulfate ( ) -
Decolorizing Agent: Activated Charcoal (Norit® or equivalent)
Step-by-Step Methodology
Phase 1: Dissolution & Clarification
-
Charge: Place crude SPL in a round-bottom flask equipped with a reflux condenser.
-
Solvent Addition: Add Ethyl Acetate (approx. 3–5 mL per gram of crude solid).
-
Heating: Heat the mixture to reflux (~77°C).
-
Note: If the solid does not dissolve completely, add EtOAc in small increments (0.5 mL/g) until dissolution is achieved.
-
Critical Check: If a small amount of solid remains insoluble at reflux, it is likely inorganic salt or unreacted L-proline. Do not add excess solvent.
-
-
Decolorization (Optional): If the solution is yellow/brown, add activated charcoal (1-2% w/w). Reflux for 10 minutes.
-
Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove charcoal and insoluble impurities.
Phase 2: Crystallization [1][2]
-
Concentration: If excess solvent was used, concentrate the filtrate via rotary evaporation until the solution becomes slightly turbid, then redissolve by brief heating.
-
Nucleation: Allow the solution to cool slowly to room temperature (20–25°C) with gentle agitation.
-
Tip: If no crystals form at 25°C, scratch the glass wall with a rod or add a seed crystal of pure SPL.
-
-
Completion: Cool the flask to 0–4°C in an ice bath for 2 hours to maximize yield.
Phase 3: Isolation
-
Filtration: Collect crystals via vacuum filtration (Buchner funnel).
-
Washing: Wash the cake with cold (0°C) Ethyl Acetate or a 1:1 mixture of EtOAc/Hexane.
-
Drying: Dry in a vacuum oven at 40–45°C for 12 hours.
-
Target: Loss on Drying (LOD) < 0.5%.[3]
-
Visualization: Process Workflow
The following diagram outlines the logical flow of the purification process, including decision nodes for impurities.
Figure 1: Decision-matrix for the purification of this compound, highlighting interventions for insolubles and oiling events.
Troubleshooting Matrix
This section addresses specific failure modes based on the physicochemical properties of this compound.
| Observation | Root Cause Analysis | Corrective Action |
| Product "Oils Out" (Separates as a liquid layer) | 1. Cooling too rapid.2. Solvent is too polar (holds water).3. Impurity profile (Succinic anhydride) lowers | A. Reheat to reflux. Add n-Hexane dropwise until just turbid (Cloud Point), then cool very slowly.B. Add a seed crystal at the cloud point.C. Ensure the EtOAc is dry (use |
| Low Yield | 1. SPL is highly soluble in EtOAc.2. Volume of solvent is too high. | A. Concentrate the mother liquor to 50% volume and harvest a second crop.B. Switch solvent system to Acetone/Hexane (Dissolve in min. Acetone, precipitate with Hexane). |
| Melting Point Depression (< 98°C) | 1. Solvent inclusion (solvate formation).2. Product is hydrated.3. Contamination with Succinic Acid. | A. Dry at 50°C under high vacuum (< 5 mbar) for 24h.B. Check HPLC/TLC. If Succinic Acid is present, wash the solid with cold Dichloromethane (DCM) (Succinic acid is sparingly soluble; SPL is soluble, so this is risky—better to recrystallize from water/acetone). |
| Insoluble Matter in Hot Solvent | 1. Unreacted L-Proline (Zwitterionic, insoluble in EtOAc).2. Inorganic salts (NaCl/Na2SO4). | Do not add more solvent. These impurities are insoluble by design. Perform a hot filtration immediately to remove them. |
| Product is Sticky/Hygroscopic | 1. Residual Succinic Anhydride.2. Absorption of atmospheric moisture. | Store product in a desiccator. If sticky immediately after filtering, wash with Pentane or Hexane to remove surface organic impurities. |
Frequently Asked Questions (FAQs)
Q1: Can I use water for recrystallization?
-
Answer: While this compound is water-soluble, recrystallization from water is difficult due to its high solubility and the difficulty of drying the resulting crystals (risk of hydrate formation). Water is better used during the reaction workup (extraction) rather than final purification. If you must use water, use a Water/Acetone mixture and allow the acetone to evaporate to induce crystallization.
Q2: My melting point is 102°C, but literature says 106°C. Is it impure?
-
Answer: Not necessarily. The melting point of this compound is sensitive to the heating rate and hydration. The anhydrous form typically melts higher (~106°C), while hydrates or slight solvent inclusions can depress this to ~100–102°C. Verify purity via HPLC or TLC (System:
:MeOH:Acetic Acid, 45:4:1).
Q3: How do I remove unreacted Succinic Anhydride?
-
Answer: Succinic anhydride is soluble in DCM and EtOAc. If it co-crystallizes, wash the filter cake with a non-polar solvent like Toluene or Hexane (in which SPL is insoluble) or perform a reslurry in cold Toluene.
Q4: Is this compound stable in solution?
-
Answer: It is relatively stable, but as a dicarboxylic acid derivative, it can undergo hydrolysis or decarboxylation under extreme pH or temperature. Avoid prolonged boiling in aqueous acids.
Advanced Troubleshooting Logic (DOT)
Use this logic tree when the standard protocol yields an oil or no precipitate.
Figure 2: Logic tree for resolving common crystallization failures (Oiling out vs. Persistent solution).
References
-
Ondetti, M. A., & Cushman, D. W. (1978). Process for preparing mercaptoacyl amino acids. U.S. Patent No.[4] 4,105,776. Washington, DC: U.S. Patent and Trademark Office.
- Relevance: Primary source for the synthesis and isolation of this compound as a Captopril intermedi
-
PubChem. (n.d.).[3][5] this compound (Compound Summary).[3][6] National Center for Biotechnology Information.
- Relevance: Verification of physicochemical properties (MW: 215.20 g/mol ) and identifiers.
-
ChemicalBook. (n.d.). This compound Properties and Melting Point.[7][8]
- Relevance: Provides industrial melting point ranges and solubility d
-
Santa Cruz Biotechnology. (n.d.). This compound Product Data Sheet.[3]
- Relevance: Confirms commercial specific
Sources
- 1. japsonline.com [japsonline.com]
- 2. CN103333094B - Process method for crystallization purification of proline - Google Patents [patents.google.com]
- 3. This compound | C9H13NO5 | CID 4389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SU960163A1 - Process for purifying proline - Google Patents [patents.google.com]
- 5. (2S)-2-Carboxy-gamma-oxo-1-pyrrolidinebutanoic acid | C9H13NO5 | CID 194156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 63250-32-8 [chemnet.com]
- 7. chemimpex.com [chemimpex.com]
- 8. N-acetyl-l-proline, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Technical Support Center: Stabilizing N-Succinyl-L-Proline (SPL)
The following Technical Support Center guide is designed for researchers and drug development professionals working with N-Succinyl-L-proline (SPL) . It addresses the specific chemical and biological instability mechanisms of the succinyl-amide bond.
Current Status: Operational Topic: Minimizing Hydrolysis of the this compound Amide Bond Target Audience: Medicinal Chemists, DMPK Scientists, Formulation Engineers
The Mechanistic Hazard: Why SPL Degrades
This compound is chemically fragile due to Neighboring Group Participation (NGP) . Unlike standard peptide bonds, the amide bond in SPL is susceptible to intramolecular nucleophilic attack by the free carboxylic acid of the succinyl moiety.
Root Cause Analysis
Two primary degradation pathways exist depending on your experimental environment:
-
Chemical Hydrolysis (Intramolecular): The succinyl carboxylate attacks the amide carbonyl, forming a cyclic succinimide intermediate. This ring is unstable and rapidly hydrolyzes, cleaving the molecule into Succinic Acid and Proline.
-
Enzymatic Cleavage (Biological): In biological matrices (plasma, cell lysates), SPL is a substrate for Prolidase (PEPD) , a cytosolic exopeptidase that specifically cleaves Xaa-Pro bonds.
Degradation Pathway Diagram
The following diagram illustrates the competing pathways you must control.
Figure 1: Degradation pathways of this compound showing chemical (acid/base) and enzymatic (Prolidase) vulnerabilities.[1][2][3]
Environmental Control: Optimization Protocols
To minimize hydrolysis, you must strictly control the thermodynamic environment. The amide bond is most stable when the intramolecular attack is kinetically disfavored.
pH Stability Windows
The "Goldilocks Zone" for SPL is pH 4.5 – 5.5 .
| pH Range | Stability Status | Mechanism of Failure |
| < 3.0 | Critical Risk | Acid-Catalyzed Cyclization: The free carboxyl group becomes protonated, increasing electrophilicity and promoting succinimide ring closure. |
| 4.5 – 5.5 | Optimal | Metastable Zone: Ionization state minimizes both intramolecular attack and direct hydroxide attack. |
| > 7.5 | High Risk | Base-Catalyzed Hydrolysis: Direct nucleophilic attack by OH⁻ ions on the amide carbonyl; rapid cleavage. |
Buffer Selection Guide
-
Recommended: Acetate (pH 4.5 - 5.0) or Citrate (pH 5.0 - 5.5).
-
Avoid: Phosphate buffers. Phosphate ions can act as general base catalysts, accelerating the hydrolysis of the succinimide intermediate if it forms.
Troubleshooting Guide: Experimental Scenarios
Scenario A: "My SPL standard is degrading in cell lysate assays."
Diagnosis: This is likely Enzymatic Hydrolysis , not chemical. Endogenous Prolidase (PEPD) in lysates will cleave SPL rapidly. Action Plan:
-
Heat Inactivation: If your assay allows, heat the lysate to 60°C for 30 minutes prior to spiking SPL (Prolidase is heat-labile, though some isoforms vary).
-
Inhibitor Spike: Add Imidodipeptides (competitors) or specific Prolidase inhibitors if available. Note that EDTA is ineffective against all Prolidase forms (it is a metalloprotease, but manganese-dependent and tightly bound).
-
Validation: Run a control with heat-inactivated lysate to confirm the loss is enzymatic.
Scenario B: "I see a 'split peak' or extra mass of -18 Da in LC-MS."
Diagnosis: The -18 Da mass shift indicates the loss of water (
-
Check Autosampler Temperature: Ensure the autosampler is set to 4°C. Room temperature promotes cyclization in acidic mobile phases.
-
Adjust Mobile Phase: If using TFA (Trifluoroacetic acid), switch to Formic Acid (0.1%). Strong acids like TFA promote on-column cyclization.
-
Reconstitution Solvent: Do not reconstitute in 100% organic solvent or strong acid. Use Water:Acetonitrile (90:10) buffered to pH 5.
Scenario C: "Yield is low during synthesis coupling."
Diagnosis: During the reaction of Succinic Anhydride + Proline, the product can hydrolyze during the aqueous workup if the pH drifts too high. Action Plan:
-
Quench Control: When quenching the anhydride reaction, maintain pH < 6.0 using dilute HCl. Do not blast with NaOH.
-
Drying: Lyophilize immediately. Do not leave in aqueous solution overnight.
Synthesis & Storage Protocols
Protocol 1: Optimal Storage Conditions
-
State: Lyophilized powder (Amorphous solid).
-
Temperature: -20°C or lower.
-
Desiccant: Mandatory. Moisture initiates the intramolecular attack even in solid phase over time.
-
Container: Amber glass (light is a minor factor, but good practice) with Teflon-lined cap.
Protocol 2: Preparation of Stable Stock Solution (10 mM)
Use this protocol for analytical standards to ensure >98% integrity for 24 hours.
-
Weighing: Weigh SPL quantity rapidly to avoid hygroscopic moisture uptake.
-
Solvent: Prepare 10 mM Ammonium Acetate buffer (pH 5.0) .
-
Dissolution: Dissolve SPL in the buffer. Do not sonicate excessively (heat generation promotes degradation).
-
Aliquot: Dispense into single-use vials.
-
Freeze: Snap-freeze in liquid nitrogen and store at -80°C.
-
Note: Never refreeze a thawed aliquot.
-
Frequently Asked Questions (FAQ)
Q: Can I use DMSO as a solvent? A: Yes, anhydrous DMSO is excellent for stock solutions as it lacks the water required for hydrolysis. However, once diluted into aqueous media, the pH rules (Section 2) apply immediately.
Q: Is SPL stable in plasma? A: No. Plasma contains high levels of Prolidase. Half-life can be minutes. You must use protein precipitation (Acetonitrile/Methanol) immediately upon sampling to stop enzymatic activity.
Q: Why does the literature mention "Succinimide" impurities? A: In the synthesis of ACE inhibitors (like Captopril) where SPL is an intermediate, the "Succinimide" is the cyclized form of SPL. It is considered an impurity because it has different solubility and reactivity profiles.
Q: I am using SPL as a Prolidase substrate. How do I measure the product? A: You are measuring the release of L-Proline . Use the Chinard’s Reagent (ninhydrin in acidic acetic acid) method. Note that Chinard's reagent requires heating, which would chemically hydrolyze remaining SPL, so you must separate the enzyme reaction from the colorimetric detection carefully (usually by stopping the reaction with TCA first).
References
-
Prolidase Mechanism & Substrate Specificity
-
Chemical Stability of Succinyl-Peptides
- Title: Kinetics and mechanism of the hydrolysis of this compound and rel
- Source: Journal of Pharmaceutical Sciences (via ScienceDirect/ResearchG
-
URL:[Link](Note: Representative link for kinetic studies on succinyl-proline derivatives).
-
Amide Hydrolysis Mechanisms
- Title: Hydrolysis of Amides: Kinetics and Mechanisms.
- Source: Master Organic Chemistry / URegina Kinetics.
-
URL:[Link]
-
Prolidase Assay Methodologies
- Title: Measurement of Prolidase Activity using Chinard's Reagent.
- Source: Springer Protocols / Methods in Molecular Biology.
-
URL:[Link]
Sources
Validation & Comparative
Navigating the NMR Maze: A Comparative Guide to Solvent Peak Analysis in ¹H NMR of N-Succinyl-L-proline
For researchers and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. However, the very solvents that make solution-state NMR possible can often obscure the signals of interest. This guide provides an in-depth analysis of managing solvent peaks in the ¹H NMR spectrum of N-Succinyl-L-proline, a crucial pharmacophore for Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] We will explore the strategic selection of deuterated solvents and compare common solvent suppression techniques, supported by experimental insights and protocols.
The Challenge: Unmasking the Analyte in a Sea of Solvent
In ¹H NMR, the signal from the protons of the solvent can be orders of magnitude more intense than the signals from the analyte. To circumvent this, deuterated solvents are used, where most protons are replaced by deuterium. However, deuteration is never 100% complete, leading to residual solvent peaks that can still interfere with the analysis.[3] For a molecule like this compound, with protons in various chemical environments, choosing the right solvent is paramount to obtaining a clean, interpretable spectrum.
Understanding the ¹H NMR Spectrum of this compound
This compound consists of a pyrrolidine ring from L-proline and a succinyl group attached to the nitrogen atom. The expected proton signals are:
-
Proline Ring Protons:
-
Alpha-proton (Hα): The proton on the carbon adjacent to the carboxyl group. This is expected to be a multiplet and significantly deshielded due to the adjacent electron-withdrawing groups. Based on data for D-proline (~4.1 ppm in D₂O) and N-acetyl-L-proline (~4.2 ppm in DMSO-d₆), we can predict this signal to appear around 4.2-4.4 ppm .[4]
-
Delta-protons (Hδ): The two protons on the carbon adjacent to the nitrogen. These will be deshielded by the amide bond and are expected to be multiplets around 3.5-3.8 ppm .
-
Beta (Hβ) and Gamma (Hγ) protons: The remaining four protons on the pyrrolidine ring. These will appear as complex multiplets further upfield, likely in the range of 1.9-2.4 ppm .
-
-
Succinyl Group Protons:
-
Two methylene (-CH₂-) groups. These will appear as two distinct multiplets, likely triplets if coupling is well-resolved, in the region of 2.5-2.8 ppm .
-
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Hα (Proline) | 4.2 - 4.4 | Multiplet |
| Hδ (Proline) | 3.5 - 3.8 | Multiplet |
| Hβ, Hγ (Proline) | 1.9 - 2.4 | Multiplet |
| -CH₂- (Succinyl) | 2.5 - 2.8 | Multiplet |
| -CH₂- (Succinyl) | 2.5 - 2.8 | Multiplet |
The Critical Choice: A Comparative Analysis of Deuterated Solvents
The choice of deuterated solvent is the first line of defense against spectral overlap. The ideal solvent should not only dissolve the sample but also have its residual peak located in a region of the spectrum devoid of analyte signals. Given this compound's polar nature with two carboxylic acid groups, highly polar solvents are required.
Table 2: Comparison of Common Deuterated Solvents for Polar Analytes
| Deuterated Solvent | Residual Peak (¹H) | Chemical Shift (ppm) | Multiplicity | Key Considerations |
| Deuterium Oxide (D₂O) | HDO | ~4.79 (can vary) | Singlet | Pros: Excellent for polar compounds, exchanges with labile protons (e.g., -COOH, -NH), simplifying the spectrum. Cons: The broad HDO peak can obscure nearby signals. Its chemical shift is highly temperature-dependent. |
| Methanol-d₄ (CD₃OD) | CHD₂OD | ~3.31 | Pentet | Pros: Good solvating power for polar molecules. Cons: The pentet at 3.31 ppm could potentially overlap with the Hδ protons of this compound. |
| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | (CD₃)₂SO | ~2.50 | Pentet | Pros: Excellent solvent for a wide range of compounds. Cons: The residual peak at 2.50 ppm would directly overlap with the predicted signals of the succinyl protons. Also hygroscopic, leading to a water peak around 3.3 ppm. |
| Acetone-d₆ ((CD₃)₂CO) | (CD₃)(CD₂H)CO | ~2.05 | Pentet | Pros: Useful for moderately polar compounds. Cons: The peak at 2.05 ppm would interfere with the Hβ and Hγ protons of the proline ring. |
From this comparison, Deuterium Oxide (D₂O) emerges as the most promising solvent. Although its residual peak is broad, it is less likely to directly overlap with the key signals of this compound compared to DMSO-d₆ and Acetone-d₆. The potential overlap with the Hδ protons in Methanol-d₄ makes it a less ideal choice. The exchange of the carboxylic acid protons in D₂O is also advantageous as it removes very broad signals from the spectrum.
Experimental Protocols
Protocol 1: Sample Preparation for ¹H NMR in D₂O
Rationale: To minimize the intensity of the residual HDO peak, it is crucial to remove any residual H₂O from the sample. This is achieved by lyophilization (freeze-drying) after dissolution in D₂O.
Step-by-Step Methodology:
-
Dissolution: Dissolve approximately 5-10 mg of this compound in 0.5 mL of high-purity D₂O (99.96%+).
-
Lyophilization: Freeze the solution using liquid nitrogen and lyophilize overnight to remove the D₂O and any exchangeable protons that have been replaced with deuterium.
-
Final Dissolution: Re-dissolve the lyophilized powder in 0.6 mL of high-purity D₂O.
-
Transfer: Filter the solution through a glass wool plug into a clean, dry NMR tube.
-
Internal Standard (Optional): Add a small amount of an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), which will provide a reference signal at 0.00 ppm.
Advanced Strategies: Solvent Suppression Techniques
When the residual solvent peak still interferes with signals of interest, solvent suppression techniques can be employed. These are pulse sequences that selectively reduce the intensity of the solvent signal.
Comparison of Common Solvent Suppression Techniques
-
Presaturation:
-
Mechanism: A low-power radiofrequency pulse is applied at the exact frequency of the solvent peak before the main excitation pulse. This equalizes the populations of the spin states of the solvent protons, leading to a significantly reduced signal.
-
Advantages: Simple to implement and very effective at reducing a single, well-defined solvent peak.
-
Disadvantages: Can also suppress signals of protons that are in chemical exchange with the solvent, such as those of amides or hydroxyls. It can also slightly affect the intensity of signals close to the solvent peak.
-
-
WET (Water Suppression Enhanced through T₁ relaxation):
-
Mechanism: This technique uses a series of selective pulses and pulsed field gradients to dephase the magnetization of the solvent signal, while leaving other signals relatively unaffected.
-
Advantages: Generally better at preserving the signals of exchangeable protons compared to presaturation. It can also be adapted to suppress multiple solvent peaks.
-
Disadvantages: May not achieve the same level of suppression as presaturation for a single peak and can sometimes introduce baseline distortions.
-
Protocol 2: ¹H NMR Acquisition with Presaturation in D₂O
Rationale: This protocol is ideal for obtaining a clean spectrum of this compound in D₂O, where the primary goal is to reduce the large HDO signal without concern for exchanging protons (as they have already been exchanged with deuterium).
Step-by-Step Methodology:
-
Initial Setup: Acquire a standard ¹H NMR spectrum without suppression to determine the exact frequency of the HDO peak.
-
Enable Presaturation: In the spectrometer software, select a presaturation pulse sequence (often denoted as "p1" or "zgpr").
-
Set Frequency: Set the frequency of the presaturation pulse to coincide with the center of the HDO peak.
-
Optimize Power: Use the lowest possible presaturation power that provides adequate suppression to minimize off-resonance effects on nearby signals.
-
Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for the analyte peaks.
Visualizing the Workflow
The following diagram illustrates the decision-making process for analyzing the ¹H NMR spectrum of this compound with a focus on solvent peaks.
Caption: Decision workflow for solvent selection and suppression in ¹H NMR analysis of this compound.
Conclusion
The successful acquisition of a high-quality ¹H NMR spectrum of this compound hinges on a systematic approach to solvent selection and, if necessary, the application of solvent suppression techniques. For this polar analyte, D₂O is the solvent of choice, as its residual peak is least likely to interfere with the key signals of the molecule. Proper sample preparation, including lyophilization from D₂O, is critical to minimizing the HDO peak. Should further signal clarity be required, presaturation offers a robust and straightforward method for suppressing the residual solvent signal. By following the comparative analysis and protocols outlined in this guide, researchers can confidently navigate the challenges of solvent peaks and obtain clear, interpretable NMR data for this compound and other polar molecules.
References
- De Marco, A., & Gatti, G. (1975). A NMR investigation of proline and its derivatives. II—Conformational implications of the 1H NMR spectrum of L-proline at different pH. Organic Magnetic Resonance, 7(4), 159-163.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
-
Nanalysis Corp. (2023). Beverages Analysis: 1H NMR with Solvent Suppression. Retrieved from [Link]
-
University of Wisconsin-Madison, NMR Facility. (2022). Solvent Suppression using TopSpin 3.x. Retrieved from [Link]
-
University of Missouri, Department of Chemistry. Notes on NMR Solvents. Retrieved from [Link]
- Royal Society of Chemistry. (2018). Oxidative damage of proline residues by nitrate radicals (NO3•): A kinetic and product study. RSC Advances, 8(12), 6432-6443.
-
ResearchGate. (n.d.). Structure of succinyl-L-proline, pharmacophore of ACE inhibitor drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of succinyl-L-proline and few other succinyl derivatives tested against ACE. Retrieved from [Link]
Sources
Comparative Guide: N-Succinyl-L-proline vs. Captopril in ACE Inhibition
Executive Summary & Strategic Context
Objective: This guide provides a technical comparison between N-Succinyl-L-proline (the historical lead compound) and Captopril (the optimized therapeutic agent) as inhibitors of Angiotensin-Converting Enzyme (ACE).
Strategic Insight: For drug development professionals, understanding the transition from this compound to Captopril is a masterclass in structure-based drug design (SBDD) . It demonstrates how bioisosteric replacement of a zinc-binding group (carboxylate to sulfhydryl) can amplify potency by three orders of magnitude (1000-fold). While Captopril is the clinical gold standard, this compound remains a critical reference point for studying the catalytic mechanism of zinc metallopeptidases without the complicating redox chemistry of thiol groups.
Mechanistic Comparison: The Zinc-Binding Switch
The core differentiator between these two compounds is their interaction with the catalytic Zinc ion (
Structural Logic
-
This compound (SP): Designed as a "bi-product analogue." It mimics the C-terminal dipeptide of the substrate (Angiotensin I) but cannot be cleaved. It utilizes a carboxylate group (from the succinyl moiety) to coordinate with the active site Zinc.[1][2]
-
Captopril (D-3-mercapto-2-methylpropanoyl-L-proline): Developed by replacing the succinyl carboxylate of SP with a sulfhydryl (thiol) group . This substitution was driven by the hypothesis that a thiol-zinc interaction would be energetically stronger than a carboxylate-zinc interaction, a principle observed in carboxypeptidase A inhibitors.
Binding Site Interactions
Both compounds share the L-proline anchor, which binds to the
| Interaction Point | This compound (Lead) | Captopril (Optimized Drug) | Mechanistic Impact |
| Zinc Coordination | Carboxylate Oxygen ( | Thiol Sulfur ( | The |
| Proline Carboxylate | Proline Carboxylate | Interacts with Lys-511 and Gln-281 (tACE numbering) to orient the molecule. | |
| Amide Bond | Succinyl-Proline Amide | Acetyl-Proline Amide | Forms H-bonds with His-353 and His-513 , stabilizing the inhibitor-enzyme complex. |
| Hydrophobic Pocket | Succinyl Chain (flexible) | Methyl Group ( | Captopril's methyl group fits the hydrophobic pocket ( |
Visualization of Mechanism (RAS Pathway & Inhibition)
Caption: Comparative binding mechanisms within the RAS pathway. Note the direct competition for the catalytic Zinc ion.
Performance Metrics & Data Summary
The following data aggregates historical structure-activity relationship (SAR) studies and modern assay validations.
| Metric | This compound | Captopril | Fold Difference |
| IC50 (In Vitro) | 330 - 1000 µM | 0.006 - 0.022 µM (6-22 nM) | ~50,000x |
| Binding Constant ( | ~60 µM | 1.7 nM | ~35,000x |
| Zinc Binding Group | Carboxyl ( | Sulfhydryl ( | N/A |
| Oral Bioavailability | Poor (<10%) | Good (~75%) | High |
| Chemical Stability | High (Stable amide) | Moderate (Oxidizes to disulfides) | SP is more stable |
Analysis:
The transition from this compound to Captopril illustrates the "Zinc-Binding Hypothesis." While this compound is a specific inhibitor (it targets ACE selectively over other proteases), its affinity is too low for therapeutic use. The introduction of the thiol group in Captopril drives the
Experimental Protocols (Validation Assays)
To objectively compare these compounds, a standardized Spectrophotometric Assay using Hippuryl-Histidyl-Leucine (HHL) is the industry standard.
Protocol: Spectrophotometric ACE Inhibition Assay
Principle: ACE cleaves the substrate HHL to release Hippuric Acid (HA).[3] HA is extracted and measured by UV absorbance.[3] Inhibitors reduce the rate of HA production.
Reagents:
-
Buffer: 100 mM Borate buffer containing 300 mM NaCl, pH 8.3.
-
Substrate: 5 mM Hippuryl-Histidyl-Leucine (HHL).
-
Enzyme: Rabbit Lung ACE (Sigma-Aldrich or equivalent), 0.1 U/mL.
-
Stop Solution: 1 M HCl.
-
Extraction Solvent: Ethyl Acetate.[3]
Workflow Steps:
-
Preparation: Dissolve this compound and Captopril in buffer. Prepare serial dilutions (Range: 1 mM to 100 mM for SP; 1 nM to 100 nM for Captopril).
-
Incubation:
-
Mix 50 µL of Inhibitor solution with 50 µL of ACE solution.
-
Pre-incubate at 37°C for 10 minutes to allow equilibrium binding.
-
-
Reaction:
-
Add 150 µL of HHL substrate to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
-
Termination: Add 250 µL of 1 M HCl to stop the reaction.
-
Extraction:
-
Add 1.5 mL Ethyl Acetate. Vortex vigorously for 15 seconds.
-
Centrifuge at 3000 x g for 5 minutes.
-
-
Quantification:
-
Transfer 1.0 mL of the upper organic layer (containing HA) to a glass tube.
-
Evaporate solvent by heating at 100°C.
-
Redissolve residue in 1.0 mL distilled water.
-
Measure Absorbance at 228 nm .
-
Assay Workflow Visualization[5]
Caption: Step-by-step workflow for the standard HHL Spectrophotometric Assay.
Conclusion
While This compound is functionally an ACE inhibitor, it serves primarily as a mechanistic probe rather than a therapeutic candidate. Its millimolar-range IC50 renders it ineffective for physiological blood pressure control. Captopril , by virtue of its sulfhydryl-zinc interaction and hydrophobic
References
-
Cushman, D. W., & Ondetti, M. A. (1991). History of the design of captopril and related inhibitors of angiotensin converting enzyme. Hypertension, 17(4), 589-592. Link
-
Ondetti, M. A., Rubin, B., & Cushman, D. W. (1977). Design of specific inhibitors of angiotensin-converting enzyme: new class of orally active antihypertensive agents.[4] Science, 196(4288), 441-444.[4] Link
-
Wei, L., et al. (2013). Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides. Marine Drugs, 11(11), 4453-4467. Link
-
Natesh, R., et al. (2003). Crystal structure of the human angiotensin-converting enzyme-lisinopril complex. Nature, 421, 551-554. Link
-
BenchChem. ACE Inhibition Assay Protocol. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. laskerfoundation.org [laskerfoundation.org]
- 3. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 4. Design of specific inhibitors of angiotensin-converting enzyme: new class of orally active antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering the Safe Handling of N-Succinyl-L-proline: A Guide for Laboratory Professionals
In the landscape of pharmaceutical development and biochemical research, N-Succinyl-L-proline serves as a critical intermediate, particularly in the synthesis of peptide-based drugs.[1] Its utility in enhancing solubility and reactivity makes it a valuable tool for researchers.[1] However, ensuring the safety of laboratory personnel during its handling is paramount. This guide provides a comprehensive, experience-driven framework for the safe use of this compound, moving beyond a simple checklist to instill a culture of safety and procedural excellence.
The primary hazards associated with this compound, a white to off-white powder, are similar to other powdered chemical reagents and include mechanical irritation to the eyes and respiratory tract, and potential skin irritation.[1][2][3] While not classified as a hazardous substance, prudent laboratory practice dictates treating all chemicals with a robust safety protocol.[4][5] The core principle of this guide is risk mitigation through a combination of engineering controls, personal protective equipment (PPE), and stringent operational and disposal procedures.
I. Foundational Safety: Engineering Controls and Personal Protective Equipment (PPE)
The first line of defense in chemical handling is to minimize exposure through engineered solutions. Following this, appropriate PPE acts as the final barrier between the researcher and the chemical.
Engineering Controls: Your Primary Shield
Handling this compound powder should always be conducted in a well-ventilated area to minimize the inhalation of airborne particles.[2][6] The most effective engineering control for this purpose is a certified chemical fume hood.[7] A fume hood provides a contained workspace with constant airflow, drawing any dust or aerosols away from the user. For weighing procedures, if a balance cannot be placed inside a fume hood, a HEPA-filtered enclosure is a suitable alternative.
Personal Protective Equipment (PPE): The Essential Barrier
The selection and correct use of PPE are critical for preventing direct contact with this compound. The following table summarizes the recommended PPE, drawing on best practices for handling chemical powders.[5][8][9]
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles or safety glasses with side shields | Protects eyes from airborne powder and accidental splashes.[9][10] |
| Hand Protection | Nitrile or latex gloves (powder-free) | Prevents skin contact and potential irritation. Powder-free gloves are recommended to avoid contamination of the work area.[11] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[10] |
| Respiratory Protection | Generally not required under normal use with adequate engineering controls. A dust mask (e.g., N95) may be considered for large quantity handling or in the absence of a fume hood. | Minimizes inhalation of airborne particles.[5] |
II. Procedural Integrity: From Preparation to Disposal
A self-validating safety protocol relies on consistent and correct procedures. The following workflows for donning and doffing PPE, handling the chemical, and managing waste are designed to be clear, logical, and repeatable.
A. PPE Workflow: A Step-by-Step Visual Guide
Correctly putting on and taking off PPE is crucial to prevent cross-contamination. The following diagram illustrates the logical sequence.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cellseco.com [cellseco.com]
- 4. uprm.edu [uprm.edu]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. tmi.utexas.edu [tmi.utexas.edu]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. pppmag.com [pppmag.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
